molecular formula C9H15NO5 B8755917 2-(methoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

2-(methoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No. B8755917
M. Wt: 217.22 g/mol
InChI Key: PCRRPOJDJXDSHT-UHFFFAOYSA-N
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Patent
US09433609B2

Procedure details

2-(methoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid was synthesized similar to N-methoxycarbonyl-L-Valine, using (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid instead of L-Valine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][C@H:6]([C:10]([OH:12])=[O:11])[CH:7]([CH3:9])[CH3:8])=[O:4].N[C@@H](C1C[CH2:22][O:21][CH2:20]C1)C(O)=O>>[CH3:1][O:2][C:3]([NH:5][CH:6]([CH:7]1[CH2:9][CH2:22][O:21][CH2:20][CH2:8]1)[C:10]([OH:12])=[O:11])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@@H](C(C)C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)C1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC(C(=O)O)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09433609B2

Procedure details

2-(methoxycarbonylamino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid was synthesized similar to N-methoxycarbonyl-L-Valine, using (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid instead of L-Valine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][C@H:6]([C:10]([OH:12])=[O:11])[CH:7]([CH3:9])[CH3:8])=[O:4].N[C@@H](C1C[CH2:22][O:21][CH2:20]C1)C(O)=O>>[CH3:1][O:2][C:3]([NH:5][CH:6]([CH:7]1[CH2:9][CH2:22][O:21][CH2:20][CH2:8]1)[C:10]([OH:12])=[O:11])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@@H](C(C)C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C(=O)O)C1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC(C(=O)O)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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